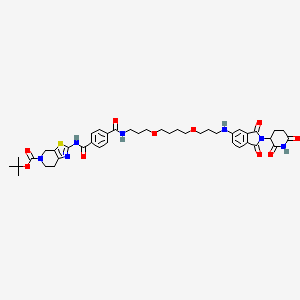
Biotin-PEG7-Maleimide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Biotin-PEG7-Maleimide: is a biotinylation reagent that reacts with thiol groups (SH). It is commonly used in the synthesis of antibody-drug conjugates (ADCs) and other bioconjugates. The compound consists of biotin, a polyethylene glycol (PEG) spacer, and a maleimide group. The PEG spacer enhances the solubility and flexibility of the molecule, while the maleimide group allows for specific and efficient conjugation to thiol groups.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Biotin-PEG7-Maleimide typically involves the following steps:
Activation of Biotin: Biotin is first activated by reacting with a suitable activating agent, such as N-hydroxysuccinimide (NHS), to form biotin-NHS.
PEGylation: The activated biotin is then reacted with a PEG derivative, such as PEG7-amine, to form Biotin-PEG7.
Maleimide Conjugation: Finally, the Biotin-PEG7 is reacted with a maleimide derivative to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and solvent choice, to ensure high yield and purity. The product is typically purified using techniques like chromatography and crystallization.
化学反应分析
Types of Reactions: Biotin-PEG7-Maleimide primarily undergoes conjugation reactions with thiol groups. The maleimide group reacts specifically with free thiol groups at pH 6.5-7.5 to form stable thioether bonds.
Common Reagents and Conditions:
Reagents: Thiol-containing molecules, such as cysteine residues in proteins.
Conditions: The reaction is typically carried out in aqueous buffers at pH 6.5-7.5.
Major Products: The major product of the reaction is a biotinylated molecule with a stable thioether bond.
科学研究应用
Chemistry: Biotin-PEG7-Maleimide is used in the synthesis of bioconjugates, such as antibody-drug conjugates (ADCs). It allows for the specific and efficient conjugation of biotin to thiol-containing molecules.
Biology: In biological research, this compound is used for labeling proteins and other biomolecules. The biotinylated molecules can be detected and purified using avidin or streptavidin-based methods.
Medicine: In medicine, this compound is used in the development of targeted therapies, such as ADCs. These conjugates can selectively deliver cytotoxic agents to cancer cells, minimizing damage to healthy cells.
Industry: In the industrial sector, this compound is used in the production of diagnostic assays and biosensors. The biotinylated molecules can be immobilized on surfaces for detection and analysis.
作用机制
Mechanism: Biotin-PEG7-Maleimide exerts its effects through the formation of stable thioether bonds with thiol groups. The maleimide group reacts specifically with free thiol groups, forming a covalent bond. This allows for the efficient and specific conjugation of biotin to thiol-containing molecules.
Molecular Targets and Pathways: The primary molecular targets of this compound are thiol groups in proteins and other biomolecules. The PEG spacer enhances the solubility and flexibility of the conjugate, while the biotin moiety allows for detection and purification using avidin or streptavidin-based methods.
相似化合物的比较
Biotin-PEG2-Maleimide: Similar to Biotin-PEG7-Maleimide but with a shorter PEG spacer.
Biotin-PEG11-Maleimide: Similar to this compound but with a longer PEG spacer.
Biotin-PEG-Maleimide: A general term for biotinylation reagents with varying PEG spacer lengths.
Uniqueness: this compound offers a balance between solubility and flexibility due to its intermediate PEG spacer length. This makes it suitable for a wide range of applications in bioconjugation and labeling.
属性
分子式 |
C33H55N5O12S |
|---|---|
分子量 |
745.9 g/mol |
IUPAC 名称 |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide |
InChI |
InChI=1S/C33H55N5O12S/c39-28(4-2-1-3-27-32-26(25-51-27)36-33(43)37-32)34-8-11-44-13-15-46-17-19-48-21-23-50-24-22-49-20-18-47-16-14-45-12-9-35-29(40)7-10-38-30(41)5-6-31(38)42/h5-6,26-27,32H,1-4,7-25H2,(H,34,39)(H,35,40)(H2,36,37,43)/t26-,27-,32-/m0/s1 |
InChI 键 |
YIRYEFRAMZLKHD-IUEKTVKYSA-N |
手性 SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O)NC(=O)N2 |
规范 SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O)NC(=O)N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


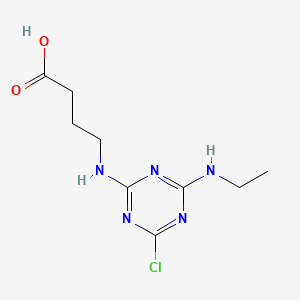

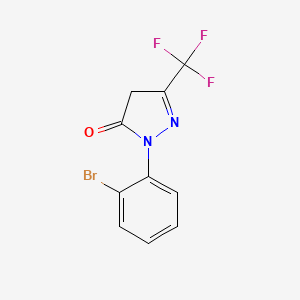
![(12R,18R,21S)-21-benzyl-20-methyl-12-(2-methylpropyl)-3-oxa-11,14,20,23,32,33,34-heptazatetracyclo[30.2.1.04,9.014,18]pentatriaconta-1(35),4,6,8,33-pentaene-10,13,19,22-tetrone](/img/structure/B12369163.png)
![5-amino-3-[4-(4-chlorophenoxy)phenyl]-1-[(3R)-1-cyanopiperidin-3-yl]pyrazole-4-carboxamide](/img/structure/B12369167.png)
![(4s,5e,8s,9e,11s,13e,15e,18r)-4-Hydroxy-8-Methoxy-9,11-Dimethyl-18-[(1z,4e)-2-Methylhexa-1,4-Dien-1-Yl]oxacyclooctadeca-5,9,13,15-Tetraen-2-One](/img/structure/B12369180.png)
![(3E,4S)-3-(1,3-benzodioxol-5-ylmethylidene)-4-[(3,4-dimethoxyphenyl)methyl]oxolan-2-one](/img/structure/B12369182.png)
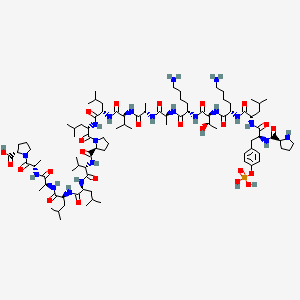
![tetrasodium;6-[2-[(E)-2-[(3E)-3-[(2E)-2-[3,3-dimethyl-5-sulfonato-1-(4-sulfonatobutyl)indol-2-ylidene]ethylidene]-2-(4-sulfonatophenoxy)cyclohexen-1-yl]ethenyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-1-yl]hexanoate](/img/structure/B12369195.png)
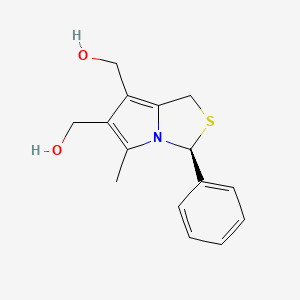
![disodium;2-[[(4R)-4-[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B12369208.png)


